2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
“2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 120.15 .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in various studies. For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study discussed the synthetic protocols for the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolo[3,4-c]pyridines .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that nitrogen-containing heterocyclic compounds like this one play a key role in drug production .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 240.1±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Innovative synthesis techniques have been explored for 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine derivatives. For instance, Murthy et al. (2017) developed a synthesis method for a specific derivative, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, using hydride transfer and reduction reactions (Murthy et al., 2017).
- Molecular Analysis : The same study conducted detailed molecular analyses, including vibrational spectra, NMR, and electronic structure analysis, to understand the properties and stability of the molecule (Murthy et al., 2017).
Biological and Chemical Activities
- Potential in Drug Development : A study by Wójcicka and Redzicka (2021) highlighted the broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, including analgesic and sedative agents, and their potential in treating diseases of the nervous and immune systems (Wójcicka & Redzicka, 2021).
- Antiviral Applications : Liu et al. (2014) synthesized derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate and evaluated their anti-HIV-1 activities, revealing moderate to potent activities against HIV-1 (Liu et al., 2014).
Material Science and Optics
- Optical Properties : Zedan et al. (2020) investigated the optical functions of certain pyridine derivatives, including this compound, and their potential use in photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Advanced Manufacturing and Synthesis
- Manufacturing Process Development : Ribecai et al. (2010) described the development of efficient synthetic routes for CRF-1 antagonists containing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine moiety, demonstrating their feasibility on a pilot-plant scale (Ribecai et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5,9H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEZEWWXWYGFRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593151 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
760919-39-9 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.